N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
“N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide” is a compound that belongs to the class of coumarin derivatives . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
This compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research has focused on the study of similar compounds for their spectroscopic properties and quantum mechanical aspects. For example, benzothiazolinone acetamide analogs have been synthesized and analyzed for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency. Furthermore, their non-linear optical (NLO) activity and ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), have been explored through molecular docking studies (Mary et al., 2020).
Anticonvulsant Agent Development
Another area of application includes the synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents. A series of derivatives were synthesized and showed promising anticonvulsant activity in animal models, indicating the potential of similar compounds in developing new treatments for epilepsy (Shakya et al., 2016).
Anti-Inflammatory Activity
Compounds related to the specified acetamide have also been synthesized and evaluated for their anti-inflammatory activities. Among the derivatives synthesized, some showed significant activity, suggesting the therapeutic potential of such compounds in managing inflammation (Sunder & Maleraju, 2013).
Photovoltaic Efficiency and Ligand Protein Interactions
Additionally, the photovoltaic efficiency and ligand-protein interactions of acetamide analogs have been studied. These compounds exhibit potential as photosensitizers in solar cells due to their light-absorbing properties and have been explored for their binding interactions with proteins, offering insights into their pharmacological applications (Mary et al., 2020).
Mechanism of Action
Target of Action
They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular functions . For instance, some coumarin derivatives have been found to inhibit the enzyme VKOR, which is involved in the vitamin K cycle .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Coumarin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects .
Properties
IUPAC Name |
N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c1-10-7-17-13(8-15(10)21)14(9-18(24)25-17)20-19(22-11(2)23)12-5-3-4-6-16(12)26-20/h3-9H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMPYVDVZMFEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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